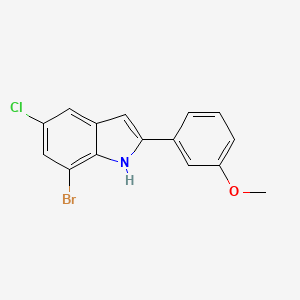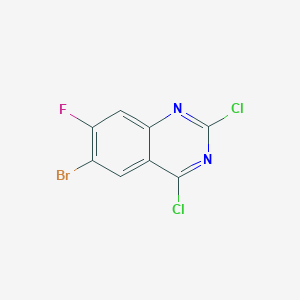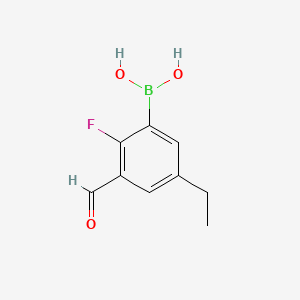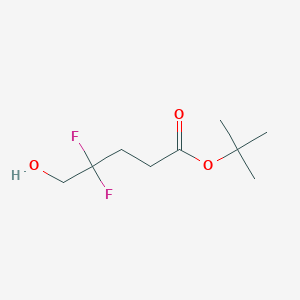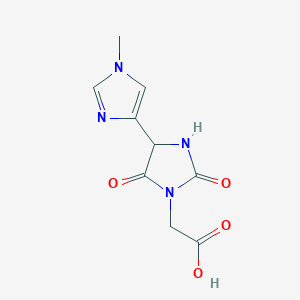
2-(4-(1-Methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1-Methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid is a complex organic compound that features an imidazole ring and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole derivative, followed by the formation of the imidazolidinone ring. The final step involves the introduction of the acetic acid moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-Methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-(1-Methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(1-Methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-imidazol-4-yl)acetic acid: This compound shares the imidazole ring but lacks the imidazolidinone moiety.
1-Methyl-4-imidazoleacetic acid: Another similar compound with a different arrangement of functional groups.
Uniqueness
2-(4-(1-Methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to the presence of both the imidazole and imidazolidinone rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10N4O4 |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-[4-(1-methylimidazol-4-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C9H10N4O4/c1-12-2-5(10-4-12)7-8(16)13(3-6(14)15)9(17)11-7/h2,4,7H,3H2,1H3,(H,11,17)(H,14,15) |
InChI Key |
GAUULWMKYFFJNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2C(=O)N(C(=O)N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




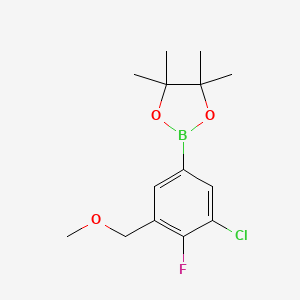
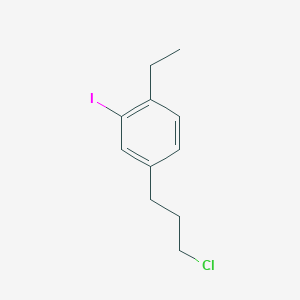
![2-[[4-(Diethylamino)phenyl]diazenyl]benzoate](/img/structure/B14037539.png)
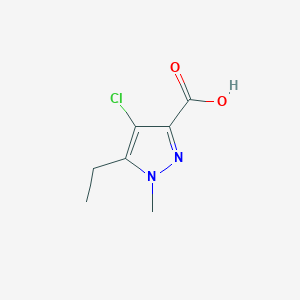
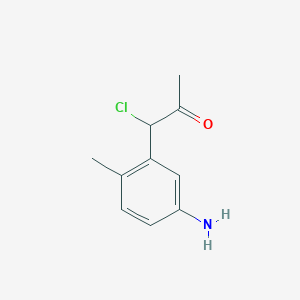
![Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-](/img/structure/B14037555.png)
